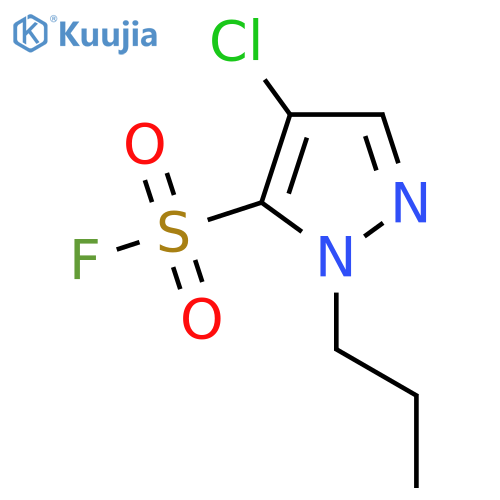

Cas no 2138415-24-2 (4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride)

4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- EN300-728403

- 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride

- 2138415-24-2

-

- インチ: 1S/C6H8ClFN2O2S/c1-2-3-10-6(13(8,11)12)5(7)4-9-10/h4H,2-3H2,1H3

- InChIKey: CCYXKVICNQCGGA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=NN(C=1S(=O)(=O)F)CCC

計算された属性

- せいみつぶんしりょう: 225.9979045g/mol

- どういたいしつりょう: 225.9979045g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-728403-1.0g |

4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride |

2138415-24-2 | 1g |

$0.0 | 2023-06-06 |

4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride 関連文献

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

2. Book reviews

-

3. Book reviews

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluorideに関する追加情報

Introduction to 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride (CAS No. 2138415-24-2)

4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2138415-24-2, belongs to the pyrazole sulfonamide class, a group of molecules known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of a chloro substituent, a propyl side chain, and a sulfonyl fluoride group, contribute to its distinct chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery.

The sulfonyl fluoride moiety in 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride is particularly noteworthy due to its ability to participate in nucleophilic substitution reactions, which is a key feature in the synthesis of more complex molecules. This reactivity has made it a useful building block for the development of novel sulfonamides, which are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. The chloro substituent further enhances the compound's versatility by enabling electrophilic aromatic substitution reactions, allowing for further functionalization and diversification of the molecular structure.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives. Pyrazoles are heterocyclic compounds that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. The introduction of additional functional groups, such as the sulfonyl fluoride and propyl chains in 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride, aims to modulate these biological activities and improve drug-like properties such as solubility, bioavailability, and metabolic stability. This compound represents an important step forward in the design of next-generation pharmaceuticals.

One of the most compelling aspects of 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride is its role as a key intermediate in the synthesis of more complex sulfonamide-based drugs. Sulfonamides have been extensively studied due to their broad spectrum of biological activities and well-documented safety profiles. The sulfonyl fluoride group can be readily converted into other functional groups through various chemical transformations, making it an ideal starting point for constructing more intricate molecular architectures. This flexibility has been leveraged in several recent studies aimed at developing novel therapeutic agents.

Recent research has highlighted the importance of optimizing sulfonamide structures to enhance their pharmacological efficacy. For instance, studies have shown that modifications to the pyrazole core can significantly impact the biological activity of sulfonamides. The propyl chain in 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride adds steric bulk to the molecule, which can influence its binding affinity to biological targets. By carefully tuning these structural features, researchers can fine-tune the pharmacological profile of sulfonamide derivatives to achieve desired therapeutic outcomes.

The synthesis of 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of 1-propylpyrazole followed by chlorination and sulfonylation with fluorosulfonic acid or its derivatives. These reactions require careful control of reaction conditions to ensure high yield and purity. The final product can then be further modified through various chemical methods to generate a library of related compounds for pharmacological screening.

In conclusion, 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride (CAS No. 2138415-24-2) is a versatile and highly reactive compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing novel sulfonamide-based drugs with improved pharmacological properties. As research in this area continues to evolve, compounds like 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride are expected to play a crucial role in the development of next-generation therapeutics.

2138415-24-2 (4-chloro-1-propyl-1H-pyrazole-5-sulfonyl fluoride) 関連製品

- 1402238-36-1(2-Methyl-4-sulfamoylphenylboronic acid)

- 1501543-18-5(1H-Tetrazole, 1-(1-methylethyl)-5-(2-pyrrolidinyl)-)

- 2229625-43-6(2,2-dimethyl-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylcyclopropan-1-amine)

- 2169896-93-7(N-(2,2,2-trifluoroethyl)but-2-enehydrazide)

- 1226182-45-1(1-(3-Chloro-6-ethoxyphenyl)ethanol)

- 2680833-94-5(tert-butyl N-{1-(3-bromophenyl)cyclopropylmethyl}carbamate)

- 56965-71-0(4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1))

- 125112-73-4((3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester)

- 1352318-63-8(2-methoxy-3-(4-nitrophenyl)pyridine)

- 2228096-99-7(methyl 2-amino-5-fluoro-3,3-dimethylpentanoate)